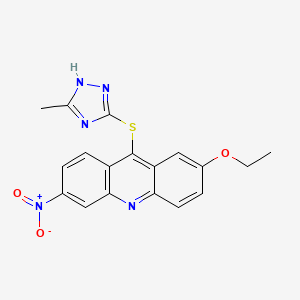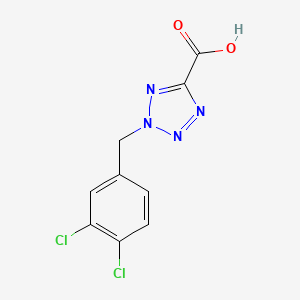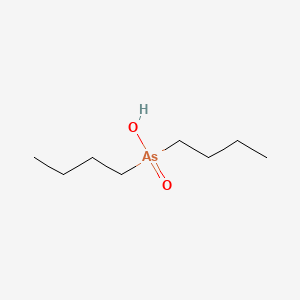
Dibutylarsinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylarsinic acid is an organoarsenic compound with the chemical formula C8H19AsO2 It is a derivative of arsenic acid where two of the hydrogen atoms are replaced by butyl groups
準備方法
Synthetic Routes and Reaction Conditions
Dibutylarsinic acid can be synthesized through the reaction of arsenic trioxide with butyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
As2O3+4C4H9OH→2C8H19AsO2+3H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to ensure high purity for its intended applications.
化学反応の分析
Types of Reactions
Dibutylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic pentoxide derivatives.
Reduction: Reduction reactions can convert it back to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce various organoarsenic compounds with different alkyl or aryl groups.
科学的研究の応用
Dibutylarsinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies on its toxicity and environmental impact are conducted to understand its effects on living organisms.
Medicine: Research on its potential therapeutic uses and its role in drug development.
Industry: It is used in the production of certain pesticides and herbicides.
作用機序
The mechanism of action of dibutylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction can result in toxic effects, making it important to study its behavior in biological systems.
類似化合物との比較
Similar Compounds
- Dimethylarsinic acid
- Monomethylarsonic acid
- Arsenobetaine
- Arsenocholine
Uniqueness
Dibutylarsinic acid is unique due to its specific structure with two butyl groups, which influences its chemical properties and reactivity. Compared to other organoarsenic compounds, it may exhibit different levels of toxicity and environmental behavior, making it a compound of interest for various studies.
Conclusion
This compound is a versatile organoarsenic compound with significant applications in scientific research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for its safe and effective use. Further research into its properties and behavior will continue to uncover its potential benefits and risks.
特性
CAS番号 |
2850-61-5 |
|---|---|
分子式 |
C8H19AsO2 |
分子量 |
222.16 g/mol |
IUPAC名 |
dibutylarsinic acid |
InChI |
InChI=1S/C8H19AsO2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
InChIキー |
YNNYNTYYNRKDCX-UHFFFAOYSA-N |
正規SMILES |
CCCC[As](=O)(CCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
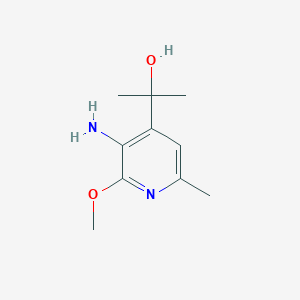
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
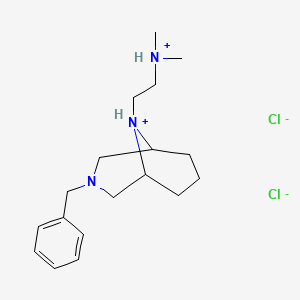
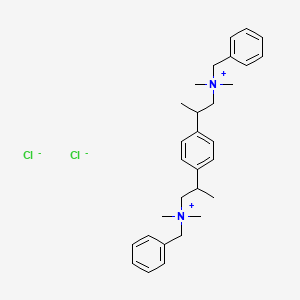

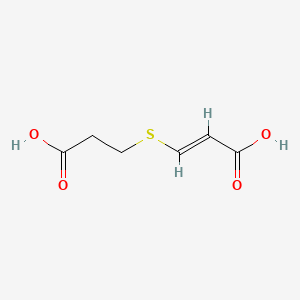
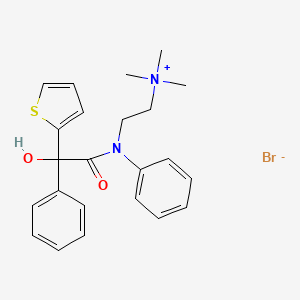
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)


